N-(3,5-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 577763-67-8
Cat. No.: VC16156349
Molecular Formula: C18H17Cl2N3O2S2
Molecular Weight: 442.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577763-67-8 |
|---|---|
| Molecular Formula | C18H17Cl2N3O2S2 |
| Molecular Weight | 442.4 g/mol |
| IUPAC Name | N-(3,5-dichlorophenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C18H17Cl2N3O2S2/c1-4-23-17(25)15-9(2)10(3)27-16(15)22-18(23)26-8-14(24)21-13-6-11(19)5-12(20)7-13/h5-7H,4,8H2,1-3H3,(H,21,24) |
| Standard InChI Key | YNJMRFGBFCRTAT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)SC(=C2C)C |
Introduction
N-(3,5-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a synthetic organic compound with a complex molecular structure. It is identified by the CAS number 577763-67-8 and has been listed under various synonyms, including N-(3,5-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide and N-(3,5-dichlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis protocols for this exact compound are not detailed in the available literature, similar compounds often involve reactions such as nucleophilic substitutions or condensations using commercially available reagents .
Potential Biological Activities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume